Trifluoro(2-methyl-2-butenyl)silane

Description

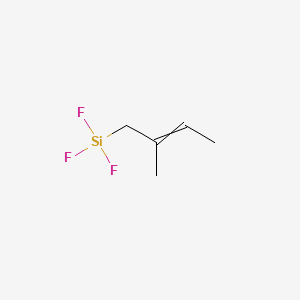

Trifluoro(2-methyl-2-butenyl)silane (CAS 51676-19-8) is a fluorinated organosilicon compound with the molecular formula C₅H₇F₃Si and the structural formula F₃SiCH₂CMe=CHMe . Its molecular weight is reported as 154 g/mol, and the unsaturated 2-methyl-2-butenyl substituent introduces an allylic system, which may enhance reactivity in crosslinking or polymerization processes. This compound is of interest in materials science, particularly for hydrophobic coatings, due to the trifluoromethyl group’s ability to impart chemical resistance and low surface energy.

Properties

Molecular Formula |

C5H9F3Si |

|---|---|

Molecular Weight |

154.20 g/mol |

IUPAC Name |

trifluoro(2-methylbut-2-enyl)silane |

InChI |

InChI=1S/C5H9F3Si/c1-3-5(2)4-9(6,7)8/h3H,4H2,1-2H3 |

InChI Key |

XXPNUJCCKBFOJE-UHFFFAOYSA-N |

Canonical SMILES |

CC=C(C)C[Si](F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Trifluoro(2-methyl-2-butenyl)silane can be synthesized through several methods. One common approach involves the reaction of 2-methyl-2-butenyl lithium with trifluorosilane. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent the reaction mixture from coming into contact with moisture or oxygen. The reaction is exothermic and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, which are essential for optimizing the yield and purity of the product. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

Trifluoro(2-methyl-2-butenyl)silane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

Reduction: Reduction reactions can convert the compound into simpler silanes.

Substitution: The trifluoromethyl group can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions typically involve the use of organometallic reagents, such as Grignard reagents or organolithium compounds.

Major Products Formed

Oxidation: Silanols and siloxanes.

Reduction: Simpler silanes.

Substitution: Various organosilicon compounds with different functional groups.

Scientific Research Applications

Trifluoro(2-methyl-2-butenyl)silane has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

Biology: The compound is used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

Medicine: It is involved in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of trifluoro(2-methyl-2-butenyl)silane involves the interaction of the trifluoromethyl group with various molecular targets. The trifluoromethyl group is highly electronegative, which allows it to participate in a variety of chemical reactions. The silicon atom in the compound can form stable bonds with carbon, oxygen, and other elements, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Silanes

Structural Analogs

(Trifluoromethyl)trimethylsilane (CAS 81290-20-2)

- Molecular Formula : C₄H₉F₃Si

- Molecular Weight : 142.195 g/mol

- Key Differences : Replaces the unsaturated 2-methyl-2-butenyl group with a trimethyl substituent. This results in a more compact, saturated structure with higher volatility.

- Applications : Primarily used as a trifluoromethylating agent in organic synthesis rather than coatings, owing to its volatility and simpler alkyl chain .

Butan-2-yloxy(trimethyl)silane (CAS 1825-66-7)

Functional Analogs in Coatings

Fluorinated silanes are widely employed in protective coatings. Below is a comparison with two sol-gel precursors from :

(3,3,3-Trifluoropropyl)trimethoxy Silane (F3)

- Structure : CF₃CH₂CH₂Si(OCH₃)₃

- Key Properties : The trifluoropropyl group provides moderate hydrophobicity, while trimethoxy groups enable sol-gel condensation for ceramic coatings.

- Applications : Used in anti-corrosion coatings for metals and functionalized geopolymers .

1H,1H-2H,2H-Perfluorooctyl Triethoxy Silane (F13)

Comparative Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.